2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride
Overview
Description
2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride is a complex organic compound that features a piperidine ring, an imidazole ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation systems, and automated purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or platinum catalysts, ethanol or methanol as solvents.
Substitution: Sodium hydride, potassium carbonate, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridine derivatives, which can further be used in various applications.
Scientific Research Applications
2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or modulate receptor functions by acting as an agonist or antagonist . The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Shares the imidazole and pyridine rings but lacks the piperidine ring.
Piperidine Derivatives: Compounds like piperidinones and spiropiperidines, which have similar piperidine rings but different substituents.
Benzimidazole Derivatives: Compounds containing benzimidazole rings, which are structurally similar to imidazole rings.
Uniqueness
2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride is unique due to its combination of three different heterocyclic rings, which provides a versatile scaffold for various chemical modifications and biological interactions. This structural complexity allows for a wide range of applications and potential therapeutic benefits .
Properties
IUPAC Name |
2-[(2-piperidin-3-ylimidazol-1-yl)methyl]pyridine;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.3ClH/c1-2-7-16-13(5-1)11-18-9-8-17-14(18)12-4-3-6-15-10-12;;;/h1-2,5,7-9,12,15H,3-4,6,10-11H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOHDNMGWWDMDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=CN2CC3=CC=CC=N3.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.